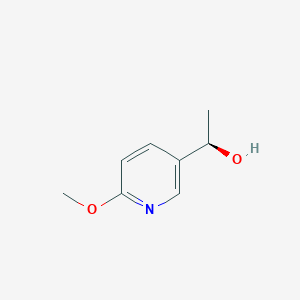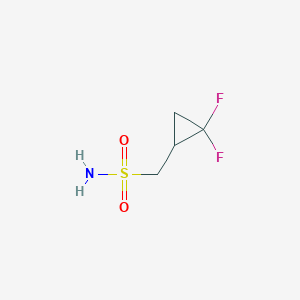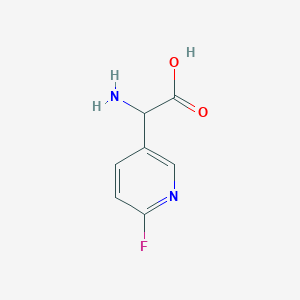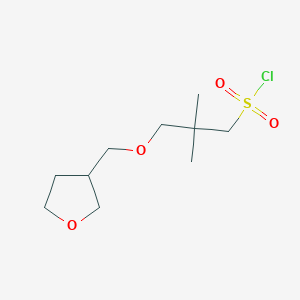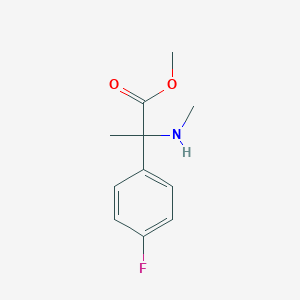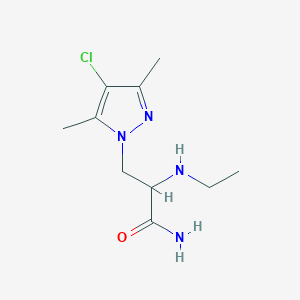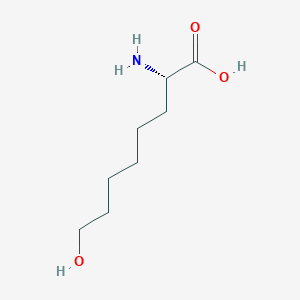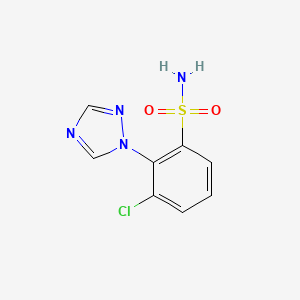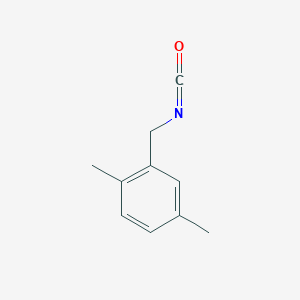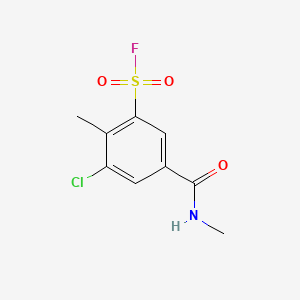
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methyl group, a methylcarbamoyl group, and a sulfonyl fluoride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the chlorination of 2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfonic acids, and various oxidized or reduced forms of the original compound .
Applications De Recherche Scientifique
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in both synthetic chemistry and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride
- 2-Methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride
- 3-Chloro-2-methylbenzene-1-sulfonyl fluoride
Propriétés
Formule moléculaire |
C9H9ClFNO3S |
|---|---|
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
3-chloro-2-methyl-5-(methylcarbamoyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H9ClFNO3S/c1-5-7(10)3-6(9(13)12-2)4-8(5)16(11,14)15/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
LXQMWAOVZWKZCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Cl)C(=O)NC)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


